

interpreting off-target effects of JNJ-38877605 in experiments

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Compound of Interest		
Compound Name:	JNJ-38877605	
Cat. No.:	B612286	Get Quote

Technical Support Center: JNJ-38877605

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the on- and off-target effects of **JNJ-38877605** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **JNJ-38877605**?

JNJ-38877605 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] [3][4] It binds to the ATP binding site of c-Met, thereby inhibiting its catalytic activity.[2][3]

Q2: How potent and selective is **JNJ-38877605** for c-Met?

JNJ-38877605 is a highly potent inhibitor of c-Met with an IC50 value of approximately 4 nM.[1] [2][5][6] It has demonstrated high selectivity, being over 600-fold more selective for c-Met than for a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][5][6]

Q3: What are the known off-target effects of **JNJ-38877605**?

While highly selective, **JNJ-38877605** has been shown to inhibit the phosphorylation of RON (Recepteur d'Origine Nantaise), another receptor tyrosine kinase involved in invasive growth, at a concentration of 500 nM.[1] One study identified Fms kinase as the next most potently inhibited kinase, with an 833-fold lower potency compared to c-Met.[7]



Q4: What is the cause of the renal toxicity observed with **JNJ-38877605** in clinical trials?

The renal toxicity observed in humans and rabbits is not a direct on-target or off-target kinase inhibition effect.[7][8][9] It is caused by the formation of species-specific insoluble metabolites (M1/3 and M5/6) generated by the enzyme aldehyde oxidase.[7][8] These metabolites precipitate in the renal tubules, leading to crystal formation, degenerative and inflammatory changes, and subsequent kidney damage.[7][8] This toxicity led to the termination of the clinical development of **JNJ-38877605**.[7][8]

Q5: At what concentrations are off-target effects typically observed?

Inhibition of RON phosphorylation has been observed at 500 nM of **JNJ-38877605**.[1] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at concentrations close to the c-Met IC50.

- Question: Is the observed phenotype consistent with c-Met inhibition? Answer: The c-Met pathway is involved in cell proliferation, survival, migration, and invasion.[4][6] Inhibition by JNJ-38877605 has been shown to decrease phosphorylation of Akt and ERK, reduce survivin expression, and increase cleaved Caspase-3, leading to reduced proliferation and enhanced apoptosis.[5] If your observed phenotype deviates from these known effects, it may be due to off-target activity or context-specific signaling.
- Question: Have you confirmed target engagement in your cellular model? Answer: It is
 essential to verify that JNJ-38877605 is inhibiting c-Met phosphorylation in your specific cell
 line at the concentrations used. A western blot for phospho-Met (p-Met) is a standard method
 to confirm on-target activity.
- Question: Could the phenotype be related to RON inhibition? Answer: As JNJ-38877605 can inhibit RON phosphorylation at higher concentrations, consider if the observed phenotype aligns with the known functions of RON signaling, which can overlap with c-Met in promoting invasive growth.[1]

Issue 2: Observed toxicity or cell death in vitro or in vivo.



- Question: Are you working with human or rabbit-derived cells or animal models? Answer: Be
 aware of the species-specific metabolic toxicity.[7][8] The formation of insoluble metabolites
 causing renal toxicity is specific to humans and rabbits.[7][8] This toxicity is not expected in
 rat or dog models.[7]
- Question: Have you performed a dose-response curve for the toxic effect? Answer:
 Determine if the toxicity occurs at concentrations significantly different from the IC50 for c-Met inhibition. Toxicity at much higher concentrations may suggest off-target effects or general compound cytotoxicity.
- Question: Can the toxicity be rescued by modulating the c-Met pathway? Answer: If the toxicity is an on-target effect, it might be possible to rescue the phenotype by activating downstream effectors of c-Met. However, if the toxicity is due to the insoluble metabolites, this approach will not be effective.

Data Presentation

Table 1: In Vitro Potency and Selectivity of JNJ-38877605

Target	IC50 (nM)	Selectivity (fold) vs. c-Met	Reference
c-Met	4	-	[1][2][5]
Fms	>3332	>833	[7]
Panel of >200 kinases	-	>600	[1][2]

Table 2: Troubleshooting Unexpected Experimental Outcomes



Observation	Potential Cause	Recommended Action
Phenotype inconsistent with known c-Met signaling	Off-target effect or pathway crosstalk	- Perform dose-response analysis for the phenotype vs. p-Met inhibition Use a structurally different c-Met inhibitor to see if the phenotype is reproduced Investigate potential off-targets like RON.
In vitro cytotoxicity	On-target toxicity, off-target toxicity, or general compound toxicity	- Determine the cytotoxic concentration range Compare with the on-target inhibition concentration If using human or rabbit cells, consider the possibility of intracellular metabolite precipitation.
In vivo toxicity (especially renal)	Species-specific metabolic toxicity	- Confirm the species being used. Renal toxicity is expected in rabbits and was observed in humans.[7][8]-Monitor renal function parameters (e.g., BUN, creatinine).
Lack of efficacy in a c-Met amplified/overexpressing model	Intrinsic resistance mechanisms	- Confirm target engagement (p-Met inhibition) in the tumor tissue Investigate downstream pathway activation (e.g., KRAS mutations) that could bypass c-Met dependency.[10][11]

Experimental Protocols

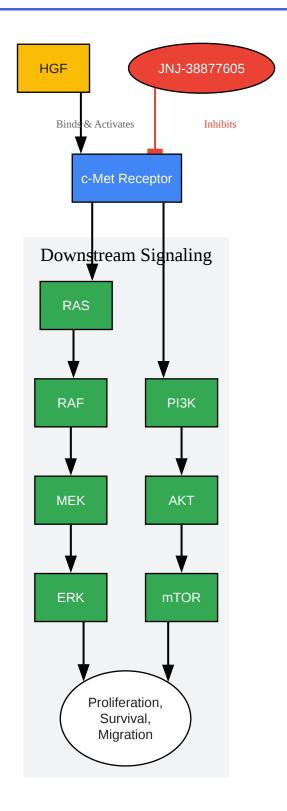
Protocol 1: Western Blot for Assessing c-Met Phosphorylation



- Cell Treatment: Plate cells and allow them to adhere overnight. Serum starve cells for 4-6 hours, then treat with desired concentrations of **JNJ-38877605** for 1-2 hours. Stimulate with HGF (Hepatocyte Growth Factor) for 15-30 minutes where appropriate.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 Incubate with primary antibodies against phospho-Met (Tyr1234/1235), total Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

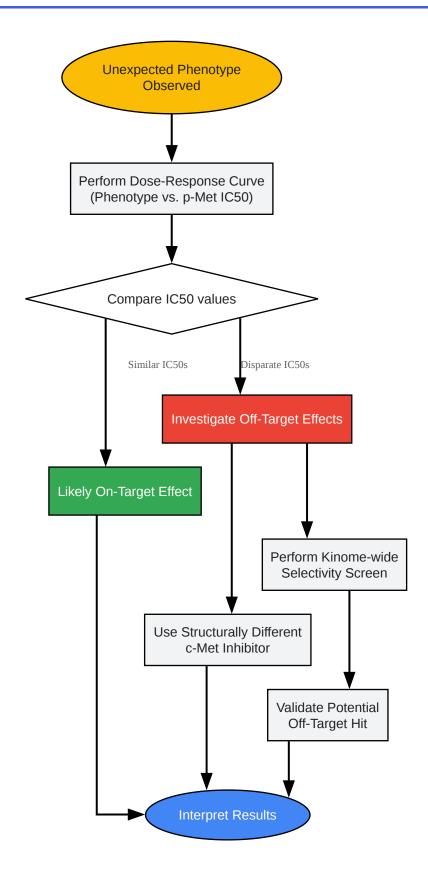




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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

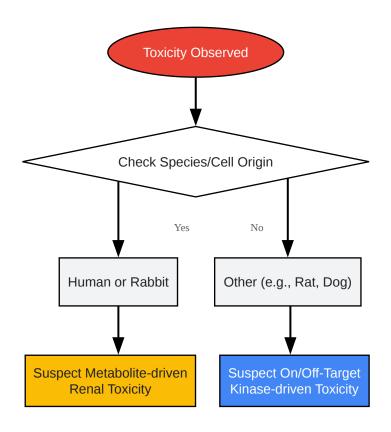




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Caption: Workflow for investigating potential off-target effects.





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Caption: Logic diagram for troubleshooting the root cause of toxicity.

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